Cas no 7170-56-1 (6-(4-chlorophenoxy)hexanoic acid)

6-(4-Chlorophenoxy)hexanoic acid is a chlorinated phenoxy derivative of hexanoic acid, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its structure features a hexanoic acid backbone with a 4-chlorophenoxy substituent, offering reactivity suitable for further functionalization. This compound is valued for its stability and compatibility with various coupling reactions, making it useful in the development of bioactive molecules. Its chlorophenoxy group enhances lipophilicity, which can influence pharmacokinetic properties in drug design. The product is typically supplied in high purity, ensuring reliable performance in synthetic applications. Proper handling and storage are recommended to maintain its integrity.
6-(4-chlorophenoxy)hexanoic acid structure
7170-56-1 structure
Product Name:6-(4-chlorophenoxy)hexanoic acid
CAS No:7170-56-1
MF:C12H15ClO3
MW:242.698703050613
CID:3443689
PubChem ID:64297295
Update Time:2025-05-20

6-(4-chlorophenoxy)hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • HEXANOIC ACID, 6-(4-CHLOROPHENOXY)-
    • 6-(4-chlorophenoxy)hexanoic acid
    • EN300-151845
    • DTXSID201301603
    • AKOS013619143
    • 7170-56-1
    • Inchi: 1S/C12H15ClO3/c13-10-5-7-11(8-6-10)16-9-3-1-2-4-12(14)15/h5-8H,1-4,9H2,(H,14,15)
    • InChI Key: VPUFCRFTCKYPTA-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CCCCCOC1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 242.0709720Da
  • Monoisotopic Mass: 242.0709720Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.5Ų

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Additional information on 6-(4-chlorophenoxy)hexanoic acid

6-(4-chlorophenoxy)hexanoic acid: A Comprehensive Overview

6-(4-chlorophenoxy)hexanoic acid (CAS No. 7170-56-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure and functional groups, exhibits a wide range of biological activities and potential applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 6-(4-chlorophenoxy)hexanoic acid.

Chemical Properties: 6-(4-chlorophenoxy)hexanoic acid is a white crystalline solid with a molecular formula of C12H13ClO3. It has a molecular weight of 240.68 g/mol and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The compound's structure consists of a hexanoic acid chain attached to a 4-chlorophenyl group through an ether linkage. This unique arrangement imparts specific chemical and physical properties that make it valuable for various applications.

Synthesis Methods: The synthesis of 6-(4-chlorophenoxy)hexanoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-chlorophenol with 6-bromohexanoic acid in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, forming the desired ether linkage. Another approach involves the esterification of 6-bromohexanoic acid followed by a nucleophilic substitution with 4-chlorophenol. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions to enhance yield and reduce reaction time.

Biological Activities: 6-(4-chlorophenoxy)hexanoic acid has been extensively studied for its biological activities, particularly in the context of its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has demonstrated antiproliferative effects on various cancer cell lines, making it a promising candidate for cancer therapy. Studies have also explored its potential as an antimicrobial agent, showing activity against both Gram-positive and Gram-negative bacteria.

Clinical Applications: The potential clinical applications of 6-(4-chlorophenoxy)hexanoic acid are diverse and promising. Its anti-inflammatory properties make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The antiproliferative effects observed in preclinical studies suggest its utility in cancer therapy, particularly in combination with other chemotherapeutic agents to enhance treatment efficacy. Furthermore, its antimicrobial activity could be harnessed to develop new antibiotics or antiseptics.

Recent Research Advancements: Recent research has shed light on the mechanisms underlying the biological activities of 6-(4-chlorophenoxy)hexanoic acid. For instance, studies have shown that it modulates signaling pathways involved in inflammation and cell proliferation, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These findings provide valuable insights into the molecular targets and mechanisms of action, paving the way for further optimization and development of this compound.

Safety Considerations: While 6-(4-chlorophenoxy)hexanoic acid shows promise in various applications, safety considerations are paramount. Preclinical toxicology studies have indicated that it is generally well-tolerated at therapeutic doses but may exhibit toxicity at higher concentrations. Therefore, careful dose optimization and safety profiling are essential before advancing to clinical trials.

FUTURE PERSPECTIVES: The future prospects for 6-(4-chlorophenoxy)hexanoic acid are promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing side effects. Additionally, efforts are being made to develop novel delivery systems to improve its bioavailability and therapeutic efficacy. As our understanding of this compound continues to evolve, it is likely to play an increasingly important role in the treatment of various diseases.

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